Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate
Description
Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate is a complex organic compound that features a thiomorpholine ring, a pyrazole moiety, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-5-18-10-12(8-16-18)9-17-6-7-21-11-13(17)14(19)20-15(2,3)4/h5,8,10,13H,1,6-7,9,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJGRJTBKBQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CSCCN1CC2=CN(N=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Thiomorpholine Ring Formation: The thiomorpholine ring is often synthesized via the reaction of an appropriate amine with an epoxide or a halohydrin.
Coupling Reactions: The pyrazole and thiomorpholine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the pyrazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the halomethyl group used in the coupling step.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thiomorpholine and pyrazole derivatives.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The pyrazole moiety can interact with metal ions or other cofactors, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a thiomorpholine ring.
Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound has a boronate ester group instead of a thiomorpholine ring.
Uniqueness
Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate is unique due to the combination of its thiomorpholine ring and pyrazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
